molecular formula C14H11N3O4S B12122109 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 6835-15-0

2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12122109
CAS No.: 6835-15-0
M. Wt: 317.32 g/mol
InChI Key: QDWVMPWRBMUURS-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that combines the structural features of chromene and thiadiazole Chromene derivatives are known for their diverse biological activities, while thiadiazole derivatives are recognized for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The chromene moiety can undergo oxidation reactions.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety may yield chromone derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.

Scientific Research Applications

2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, while the thiadiazole ring can modulate biological activities through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of chromene and thiadiazole moieties, which confer a wide range of biological activities and potential applications. The presence of both moieties allows for diverse chemical reactivity and interaction with various biological targets, making it a versatile compound for research and development.

Properties

CAS No.

6835-15-0

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H11N3O4S/c1-8-4-13(19)21-11-5-9(2-3-10(8)11)20-6-12(18)16-14-17-15-7-22-14/h2-5,7H,6H2,1H3,(H,16,17,18)

InChI Key

QDWVMPWRBMUURS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=CS3

Origin of Product

United States

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